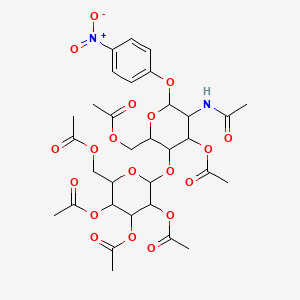

4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-glucopyranoside

CAS No.:

Cat. No.: VC13330703

Molecular Formula: C32H40N2O19

Molecular Weight: 756.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H40N2O19 |

|---|---|

| Molecular Weight | 756.7 g/mol |

| IUPAC Name | [5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C32H40N2O19/c1-14(35)33-25-28(47-18(5)39)26(23(12-44-15(2)36)51-31(25)50-22-10-8-21(9-11-22)34(42)43)53-32-30(49-20(7)41)29(48-19(6)40)27(46-17(4)38)24(52-32)13-45-16(3)37/h8-11,23-32H,12-13H2,1-7H3,(H,33,35) |

| Standard InChI Key | LXUSBVSVBLRAJQ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Structural Characterization

Molecular Architecture

The compound features a β-D-glucopyranoside backbone linked via a 1→4 glycosidic bond to a β-D-galactopyranosyl moiety. Critical substituents include:

-

2-Acetamido group: Positioned at C-2 of the glucopyranosyl unit, this group replaces the native hydroxyl, enhancing stability against enzymatic degradation .

-

Acetyl protections: The 3- and 6-hydroxyls of the glucopyranoside and the 2-, 3-, 4-, and 6-hydroxyls of the galactopyranosyl residue are acetylated, rendering the molecule inert to nonspecific hydrolysis .

-

4-Nitrophenyl aglycone: A chromophoric leaving group that enables spectrophotometric detection upon enzymatic cleavage .

The IUPAC name, [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, reflects this intricate substitution pattern .

Spectroscopic and Computational Data

-

Torsional Flexibility: Conformer generation is restricted due to the molecule’s rigidity, as noted in PubChem’s 3D structure analysis .

-

Synthetic Precursors: Analogous compounds, such as 4-nitrophenyl 2-azido-2-deoxy derivatives, are synthesized from methyl 4,6-O-benzylidene-α-D-glucopyranoside, followed by azide reduction and acetylation .

Synthesis and Modification

Key Synthetic Routes

The compound is synthesized through a multi-step sequence:

Applications in Enzymology

Chromogenic Substrate Utility

The compound’s 4-nitrophenyl group enables real-time monitoring of enzymatic activity:

-

Cleavage Mechanism: Glycosidases hydrolyze the β-glycosidic bond, releasing 4-nitrophenol (λmax = 400 nm, ε = 18,300 M⁻¹cm⁻¹) .

-

Kinetic Assays: Used to determine Michaelis-Menten parameters (Km, Vmax) for enzymes like β-galactosidases and hexosaminidases .

Inhibitor Development

Structural analogs serve as transition-state mimics for glycosyltransferases. For example, trisaccharides incorporating this core structure inhibit N-acetylglucosaminyltransferase V, a target in cancer metastasis .

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume